1-ethyl-4-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)piperazine-2,3-dione
Description
Properties
IUPAC Name |
1-ethyl-4-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-2-24-9-10-25(21(29)20(24)28)13-19(27)26-17(14-5-7-15(22)8-6-14)12-16(23-26)18-4-3-11-30-18/h3-8,11,17H,2,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSNHCHYDQKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-4-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)piperazine-2,3-dione is a complex organic molecule that features both a piperazine and a pyrazole moiety, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.45 g/mol. The structure includes:
- Piperazine ring : Known for its role in various pharmacological agents.
- Pyrazole moiety : Associated with anti-inflammatory, anticancer, and antimicrobial activities.
- Fluorophenyl and thiophene substituents : These groups enhance the biological activity due to their electronic properties.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported growth inhibition zones ranging from 14 to 17 mm against these pathogens .
Anti-Proliferative Effects
The anti-proliferative activity against cancer cell lines is another notable feature. The compound was evaluated using the MTT assay against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .
Table 1: Anti-Proliferative Activity of Similar Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HePG-2 | 0.5 |
| Compound A | MCF-7 | 0.7 |
| Compound B | PC-3 | 0.9 |
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's structure suggests potential inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies have shown that similar compounds have IC50 values in the range of 60–70 µg/mL against inflammation models .
The biological activities of this compound can be attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyrazole ring is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Interference with Cell Signaling Pathways : The piperazine component may modulate signaling pathways involved in cell proliferation and apoptosis.
- Electrophilic Nature : The fluorophenyl group enhances electrophilicity, allowing for interactions with various biomolecules.
Study on Antimicrobial Efficacy
A study conducted on similar pyrazole derivatives demonstrated significant antibacterial activity against multi-drug-resistant strains. The results suggested that modifications in substituents could enhance efficacy .
Evaluation of Anti-Cancer Properties
In a comparative study involving multiple derivatives, it was found that those with halogen substitutions on the phenyl ring exhibited superior anti-cancer properties compared to their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what are the critical intermediates?
- Methodology : The compound’s synthesis involves multi-step protocols. A common approach includes:
- Step 1 : Condensation of hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) to form pyrazoline intermediates .
- Step 2 : Reaction of pyrazoline intermediates with ethyl chloroacetoacetate or similar reagents to introduce the oxoethyl-piperazine-dione moiety. Non-isolable intermediates may form during this step, requiring careful reaction monitoring .
- Step 3 : Final functionalization via coupling reactions (e.g., Vilsmeier-Haack-Arnold formylation or HOBt/TBTU-mediated amide bond formation) to install fluorophenyl and thiophene substituents .
- Critical Parameters :
| Reaction Step | Key Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Pyrazoline formation | Hydrazine hydrate, α,β-unsaturated ketones | Ethanol | Reflux | 60-75% |
| Oxoethyl-piperazine coupling | Ethyl chloroacetoacetate, DMF | Dioxane | 80-100°C | 40-55% |
| Final functionalization | HOBt, TBTU, NEt₃ | DMF | RT to 50°C | 30-45% |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., fluorophenyl protons at δ 7.2-7.8 ppm; thiophene protons at δ 6.8-7.1 ppm) .
- X-ray Crystallography : To confirm the dihedral angles between pyrazoline and piperazine rings (e.g., angles ranging 15-25°, indicating planar stability) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ≈ 480-500 Da) .
Q. What safety precautions are required when handling this compound?
- Methodology :
- Hazard Identification : Skin/eye irritation (Category 2A); use PPE (gloves, goggles) and fume hoods .
- Storage : Store at 2-8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the dione moiety .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly for the pyrazoline intermediate?
- Methodology :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Solvent Optimization : Replace ethanol with THF or DCM to reduce side reactions (e.g., over-oxidation of thiophene) .
- Reaction Monitoring : In-situ FTIR to track hydrazone formation (C=N stretch at 1600-1650 cm⁻¹) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gap analysis) to predict electronic effects on binding affinity .
Q. How are contradictions in biological activity data resolved (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition assays) to calibrate activity measurements .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify degradation products that may alter bioactivity .
Q. What experimental designs are used to evaluate selectivity against off-target proteins?
- Methodology :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., using KINOMEscan®) to identify cross-reactivity .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation temperatures .
Q. How is solvent stability assessed, and what degradation pathways are observed?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
- Key Findings :
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| Acidic | Hydrolysis of dione to dicarboxylic acid | Nucleophilic attack |
| Oxidative | Sulfoxide formation (thiophene ring) | Radical-mediated oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
